molecular formula C6H10N2S B062379 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine CAS No. 165115-15-1

2-(2-Methyl-1,3-thiazol-4-yl)ethanamine

Cat. No.: B062379
CAS No.: 165115-15-1
M. Wt: 142.22 g/mol
InChI Key: GLEZGSKBHYTSAD-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-thiazol-4-yl)ethanamine is a chemical compound with the molecular formula C6H10N2S. It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms.

Mechanism of Action

Mode of Action

Thiazole derivatives have been shown to exhibit diverse biological activities, including analgesic and anti-inflammatory effects . This suggests that 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine may interact with its targets to modulate these biological processes.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

As a thiazole derivative, it may exhibit a range of biological activities, including analgesic and anti-inflammatory effects . .

Action Environment

The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine typically involves the reaction of 2-methyl-1,3-thiazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-thiazol-4-yl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

2-(2-Methyl-1,3-thiazol-4-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine
  • 2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine
  • 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Uniqueness

2-(2-Methyl-1,3-thiazol-4-yl)ethanamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. This makes it a valuable compound for research and industrial applications .

Biological Activity

2-(2-Methyl-1,3-thiazol-4-yl)ethanamine is an organic compound notable for its thiazole ring structure, which contributes to its diverse biological activities. This article provides a detailed overview of its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring that includes both sulfur and nitrogen atoms, attached to an ethylamine group. Its molecular formula is C5H8N2SC_5H_8N_2S, with a molecular weight of approximately 144.19 g/mol. The thiazole moiety is known for its role in various pharmacologically active compounds.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds with thiazole rings are often associated with antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi, making it a candidate for further investigation in infectious disease treatments.
  • Antitumor Activity : There is evidence that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. Studies have shown that structural modifications in thiazole compounds can enhance their anticancer efficacy. For example, thiazole-containing analogues have demonstrated significant activity against human cancer cell lines such as HCT-116 and HepG2 .
  • Anticonvulsant Properties : Some studies have explored the anticonvulsant potential of thiazole derivatives. For instance, certain analogues have shown effectiveness in animal models of epilepsy, suggesting that this compound may possess similar properties .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.
  • Receptor Binding : It may bind to neurotransmitter receptors or other cellular receptors, modulating their activity and influencing physiological processes.

Case Studies and Research Findings

Several studies have highlighted the biological potential of thiazole derivatives:

  • Anticancer Activity : A study reported that thiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents against various cancer cell lines. For instance, compounds with specific substitutions on the thiazole ring demonstrated enhanced cytotoxicity compared to doxorubicin .
  • Antimicrobial Efficacy : In vitro assays have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The effectiveness varies based on structural modifications, indicating a structure-activity relationship (SAR) that merits further exploration.
  • Neuroprotective Effects : Research into the neuroprotective properties of related compounds suggests potential applications for treating neurological disorders such as epilepsy and neurodegenerative diseases .

Comparative Analysis

A comparative analysis of structurally similar compounds demonstrates the unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
2-MethylthiazoleThiazole ring without amine functionalityCommonly used as a building block in synthesis
4-Amino-2-methylthiazoleAmino group at position 4Potentially more polar than the target compound
5-MethylthiazoleMethyl substitution at position 5Different reactivity profile due to methyl group

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-8-6(2-3-7)4-9-5/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEZGSKBHYTSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428707
Record name 2-(2-methyl-1,3-thiazol-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165115-15-1
Record name 2-(2-methyl-1,3-thiazol-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine
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